trihydridocarbon(1+)
Overview
Description
trihydridocarbon(1+), also known as the carbon cation, is a positively charged ion of carbon. It is a highly reactive species due to its electron deficiency and plays a crucial role in various chemical reactions, particularly in organic chemistry. trihydridocarbon(1+) is often encountered as an intermediate in many chemical processes and is essential for understanding reaction mechanisms and pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of trihydridocarbon(1+) typically involves the removal of an electron from a neutral carbon atom or molecule. This can be achieved through various methods such as:
Ionization: High-energy processes like electron impact ionization or photoionization can remove an electron from a carbon atom, resulting in the formation of trihydridocarbon(1+).
Chemical Reactions: Certain chemical reactions, such as the reaction of carbon compounds with strong oxidizing agents, can lead to the formation of trihydridocarbon(1+).
Industrial Production Methods
In industrial settings, trihydridocarbon(1+) is often generated in situ during chemical reactions rather than being isolated as a pure compound. This is due to its high reactivity and short-lived nature. Techniques such as mass spectrometry are used to study and detect trihydridocarbon(1+) in various processes.
Chemical Reactions Analysis
Types of Reactions
trihydridocarbon(1+) undergoes several types of chemical reactions, including:
Oxidation: trihydridocarbon(1+) can be further oxidized to form higher oxidation states of carbon.
Reduction: It can be reduced back to neutral carbon or other lower oxidation states.
Substitution: trihydridocarbon(1+) can participate in substitution reactions where it replaces another atom or group in a molecule.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizers like nitric acid can facilitate the formation of trihydridocarbon(1+).
Reducing Agents: Reducing agents such as hydrogen gas can convert trihydridocarbon(1+) back to neutral carbon.
Reaction Conditions: High temperatures and the presence of catalysts can influence the formation and reactivity of trihydridocarbon(1+).
Major Products Formed
The major products formed from reactions involving trihydridocarbon(1+) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carbon dioxide or carbon monoxide, while reduction reactions may yield hydrocarbons.
Scientific Research Applications
trihydridocarbon(1+) has several applications in scientific research, including:
Organic Chemistry: It is a key intermediate in many organic reactions, such as the formation of carbocations in electrophilic addition reactions.
Catalysis: trihydridocarbon(1+) species are involved in catalytic cycles, particularly in the activation of small molecules.
Material Science: Research on carbon-based materials often involves the study of trihydridocarbon(1+) and its interactions with other elements.
Biology and Medicine: Understanding the behavior of trihydridocarbon(1+) can provide insights into biochemical processes and the development of new pharmaceuticals.
Mechanism of Action
The mechanism by which trihydridocarbon(1+) exerts its effects involves its high reactivity due to the electron deficiency. It can readily interact with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the environment in which trihydridocarbon(1+) is present.
Comparison with Similar Compounds
Similar Compounds
Silicon(1+): Similar to trihydridocarbon(1+), Silicon(1+) is a positively charged ion of silicon. Both ions share similarities in their reactivity and role as intermediates in chemical reactions.
Boron(1+): Another similar compound is Boron(1+), which also exhibits high reactivity due to its electron deficiency.
Uniqueness of trihydridocarbon(1+)
trihydridocarbon(1+) is unique due to its central role in organic chemistry and its ability to form stable covalent bonds with a wide variety of elements. This versatility makes it a fundamental species in many chemical processes and reactions.
Properties
IUPAC Name |
carbanylium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3/h1H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHDUIDUEUEQND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301319120 | |
Record name | Methylium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301319120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
15.035 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14531-53-4 | |
Record name | Methylium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14531-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301319120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYLCARBONIUM ION | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IM9JMM7N0Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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